molecular formula C17H14FNO3 B2532170 3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1797054-64-8

3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B2532170
CAS No.: 1797054-64-8
M. Wt: 299.301
InChI Key: SVCVGZQPUJCMJL-UHFFFAOYSA-N
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Description

3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole core is known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-10-4-2-7-13-15(10)19-16(21)17(13,22)9-14(20)11-5-3-6-12(18)8-11/h2-8,22H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCVGZQPUJCMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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